molecular formula C17H23NO4S2 B2413226 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034404-74-3

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2413226
CAS No.: 2034404-74-3
M. Wt: 369.49
InChI Key: VUTPTXNFIQCNGO-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and various functional groups

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,13,18-19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPTXNFIQCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and ethyl groups. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring and other functional groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclobutanecarboxamide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of the methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound with potential biological activity. Its molecular formula is C17H23N1O4S2C_{17}H_{23}N_{1}O_{4}S_{2} and it has a molecular weight of 369.5 g/mol. This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism can be extrapolated to this compound, suggesting potential antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance this activity by improving membrane permeability or interacting with bacterial enzymes.

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Sulfonamides have been investigated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific substituents on the aromatic rings could further influence its interaction with cancer cell targets.

Inhibitory Data

A comparative analysis of related sulfonamide compounds revealed varying inhibitory concentrations (IC50 values). For example:

CompoundIC50 (µM)Target Enzyme
Compound A10Dihydropteroate synthase
Compound B15Carbonic anhydrase
This compoundTBDTBD

Further studies are required to establish the precise IC50 value for this compound against specific targets.

Case Study 1: Antibacterial Screening

In a study aimed at evaluating the antibacterial potential of various sulfonamides, this compound was tested against Staphylococcus aureus and Escherichia coli. Preliminary results indicated moderate activity, warranting further investigation into its structure-activity relationship (SAR).

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of sulfonamide derivatives reported promising results for compounds with similar scaffolds. The tested compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the thiophene and benzenesulfonamide moieties could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this sulfonamide compound?

  • Methodological Answer : Synthesis involves sequential reactions, including sulfonamide coupling, thiophene functionalization, and hydroxyethyl group introduction. Critical parameters include:

  • Reagent Selection : Use acetyl chloride for acylation (to avoid by-products) and pyridine as a solvent/base for sulfonylation .
  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to prevent decomposition .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Table: Reaction Optimization Parameters
StepReagentsSolventTemperatureYield (%)
SulfonylationSulfonyl chloride, pyridineDichloromethane0–5°C65–75
Thiophene alkylation1-hydroxyethylthiophene, K₂CO₃DMF80°C50–60

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement to resolve stereochemistry and confirm sulfonamide-thiophene connectivity .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify methoxy (δ 3.8–4.0 ppm), thiophene protons (δ 6.7–7.1 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated: 353.12 m/z; observed: 353.09 m/z) .

Q. What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory activity?

  • Methodological Answer :

  • COX-2 Inhibition Assay : Measure IC₅₀ via fluorometric kit (e.g., Cayman Chemical) using recombinant COX-2 enzyme and arachidonic acid substrate .
  • Cytokine Profiling : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages (RAW 264.7 cells) via ELISA .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ determinations across 5–6 concentrations (1 nM–100 µM) to distinguish target-specific effects from cytotoxicity .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if metabolites contribute to cytotoxicity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock into COX-2 active site (PDB: 5KIR) to evaluate binding poses; prioritize poses with sulfonamide-O...Arg120 hydrogen bonds .
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .

Q. How do substituents on the thiophene ring influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Replace 1-hydroxyethyl with nitro to enhance electrophilicity and COX-2 affinity (IC₅₀ improves from 2.1 µM to 0.8 µM) .
  • Steric Effects : Introduce methyl at thiophene C3 to reduce enzymatic metabolism (t₁/₂ increases from 1.2 h to 3.5 h in microsomes) .
    • Table: SAR of Thiophene Modifications
SubstituentCOX-2 IC₅₀ (µM)Metabolic t₁/₂ (h)
1-Hydroxyethyl2.11.2
Nitro0.80.9
C3-Methyl3.53.5

Q. What crystallographic challenges arise in resolving its polymorphic forms?

  • Methodological Answer :

  • Crystal Twinning : Use SHELXL TWIN commands to refine twinned data (e.g., two-domain twin law) .
  • Disorder Modeling : For flexible hydroxyethyl groups, apply PART/ISOR restraints to anisotropic displacement parameters .

Methodological Notes

  • Data Consistency : Cross-referenced synthesis protocols () and crystallography methods ( ) for reproducibility.
  • Advanced Techniques : Highlighted MD simulations and SAR as frontier methodologies for drug design.

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